molecular formula C14H8ClNO2 B098546 2-(3-Chlorophenyl)isoindoline-1,3-dione CAS No. 16082-71-6

2-(3-Chlorophenyl)isoindoline-1,3-dione

Cat. No.: B098546
CAS No.: 16082-71-6
M. Wt: 257.67 g/mol
InChI Key: MIWPRIGNFUWKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)isoindoline-1,3-dione is a high-purity small molecule belonging to the phthalimide (isoindoline-1,3-dione) class of heterocyclic compounds, a scaffold recognized as a privileged structure in medicinal chemistry for its diverse biological activities . This compound serves as a key chemical tool for researchers exploring multiple therapeutic areas. In neuroscience research, structurally related isoindoline-1,3-dione hybrids have demonstrated significant potency as acetylcholinesterase (AChE) inhibitors, with IC50 values in the low micromolar range (e.g., 2.1 µM), surpassing the activity of the reference drug rivastigmine . These compounds are designed to interact with both the catalytic anionic site and peripheral anionic site (PAS) of AChE, making them valuable for investigating new approaches to manage Alzheimer's disease symptoms . This scaffold also shows promise in anticonvulsant research. Phthalimide derivatives act as sodium channel (NaV) antagonists, exhibiting a phenytoin-like profile by mainly interacting with the domain II-S6 of NaV1.2 . They confer protection in both maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models, with some analogs showing higher potency than phenytoin itself . Furthermore, derivatives of isoindoline-1,3-dione have displayed notable analgesic and anti-inflammatory properties. Some compounds in this class exhibit potent cyclooxygenase (COX-1 and COX-2) inhibitory activity, while others have demonstrated analgesic efficacy 1.6 times higher than the reference drug metamizole sodium in vivo, without the gastric lesions associated with many non-steroidal anti-inflammatory drugs . Specifications: • CAS Number: 22698-95-9 • Molecular Formula: C14H8ClNO2 • Storage: Store in a cool, dry place. • Purity: ≥95% (HPLC) Handling Notice: This product is strictly for research purposes in a controlled laboratory setting. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16082-71-6

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

2-(3-chlorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H8ClNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H

InChI Key

MIWPRIGNFUWKDN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl

Pictograms

Irritant

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Isoindoline 1,3 Diones

Mechanistic Pathways of Imide Formation

The formation of the imide ring in isoindoline-1,3-diones, such as 2-(3-Chlorophenyl)isoindoline-1,3-dione, typically proceeds through the condensation reaction of phthalic anhydride (B1165640) or its derivatives with a primary amine. acs.orgresearchgate.net The generally accepted mechanism involves a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. This initial attack leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate (2-((3-chlorophenyl)carbamoyl)benzoic acid). Subsequent intramolecular cyclization through dehydration, often facilitated by heat or a dehydrating agent, results in the formation of the stable five-membered imide ring. researchgate.net

A well-known method for synthesizing N-substituted phthalimides is the Gabriel synthesis. byjus.comunacademy.com This reaction begins with the deprotonation of phthalimide (B116566) by a base, such as potassium hydroxide, to form a nucleophilic imide ion. byjus.comunacademy.comchemistrysteps.com This anion then acts as a nucleophile in a substitution reaction with an alkyl or aryl halide. byjus.comunacademy.com While traditionally used for preparing primary amines from primary alkyl halides, the Gabriel synthesis can be adapted for the synthesis of N-aryl phthalimides, although aryl halides are generally less reactive in simple nucleophilic substitution reactions. byjus.comunacademy.com

The key steps in the Gabriel synthesis mechanism are:

Deprotonation: A base removes the acidic proton from the nitrogen of the phthalimide, creating a resonance-stabilized phthalimide anion. byjus.comorganicchemistrytutor.com

Nucleophilic Substitution: The phthalimide anion attacks the electrophilic carbon of an alkyl or aryl halide in an SN2 reaction, displacing the halide and forming an N-substituted phthalimide. chemistrysteps.compatsnap.com

Hydrolysis or Hydrazinolysis: The resulting N-substituted phthalimide can then be cleaved, typically by acidic or basic hydrolysis or by reaction with hydrazine (B178648), to release the primary amine. unacademy.comnrochemistry.com

Alternative pathways to isoindoline-1,3-diones include metal-free denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones and palladium-catalyzed carbonylative cyclization of N-substituted 2-iodobenzamides. acs.orgrsc.org

Influence of Catalysts and Reagents on Reaction Outcomes

The choice of catalysts and reagents significantly influences the efficiency and outcome of isoindoline-1,3-dione synthesis. Various catalytic systems have been developed to improve reaction rates, yields, and substrate scope.

Catalysts:

Palladium Complexes: Palladium catalysts, such as Pd(OAc)₂, are effective for the carbonylative cyclization of o-halobenzoates and primary amines to form isoindoline-1,3-diones. nih.gov The choice of ligand, such as dppp (1,3-bis(diphenylphosphino)propane), is crucial for optimizing the reaction. nih.gov

Copper Catalysts: Nano-Cu₂O has been employed for the synthesis of N-substituted phthalimides from 2-halobenzoic acids, amines, and a cyanide source in water. rsc.org This method involves a cascade of cyanation, cyclization, and hydrolysis steps. rsc.org

Acid Catalysts: In some condensation reactions between phthalic anhydride and amines, acid catalysts can be used to facilitate the dehydration step. researchgate.net

Reagents:

Bases: In the Gabriel synthesis, a base like potassium hydroxide is essential for the initial deprotonation of phthalimide to form the reactive nucleophile. byjus.com In palladium-catalyzed reactions, bases such as Cs₂CO₃ play a critical role, with the amount of base affecting the reaction yield. nih.gov

Dehydrating Agents: In the direct condensation of phthalic anhydride and amines, dehydrating agents can be used to promote the final cyclization step by removing the water formed during the reaction.

Cyanide Source: In certain synthetic routes, a cyanide source like TMSCN (trimethylsilyl cyanide) is used to introduce the carbonyl groups of the imide ring. acs.org

The following table summarizes the effect of different catalysts and reagents on the synthesis of isoindoline-1,3-dione derivatives:

Catalyst/ReagentReaction TypeRoleOutcome
Palladium(II) acetate (Pd(OAc)₂)Carbonylative CyclizationCatalystFacilitates the formation of the imide ring from o-halobenzoates and amines. nih.gov
1,3-Bis(diphenylphosphino)propane (dppp)Carbonylative CyclizationLigandOptimizes the efficiency of the palladium catalyst. nih.gov
Cesium carbonate (Cs₂CO₃)Carbonylative CyclizationBaseEssential for the reaction, influencing the yield. nih.gov
Nano-Cu₂OCyanation-Annulation-AminolysisCatalystEnables the synthesis in water as a green solvent. rsc.org
Potassium Hydroxide (KOH)Gabriel SynthesisBaseDeprotonates phthalimide to form the nucleophilic anion. byjus.com
Trimethylsilyl cyanide (TMSCN)Denitrogenative CyanationCyanide SourceProvides the carbon for the carbonyl groups in a metal-free approach. acs.org

Strategic Functionalization of the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione scaffold can be strategically functionalized to modulate its physicochemical and biological properties. This is often achieved by introducing various substituents on the aromatic ring or by modifying the N-substituent.

The introduction of aromatic and heteroaromatic substituents onto the isoindoline-1,3-dione core can be accomplished through several synthetic strategies. One common method is to start with a substituted phthalic anhydride and react it with the desired primary amine. Alternatively, an existing isoindoline-1,3-dione can be functionalized through cross-coupling reactions if a suitable handle, such as a halogen, is present on the aromatic ring. For instance, a bromo-substituted isoindoline-1,3-dione can undergo palladium/copper-catalyzed Sonogashira or Suzuki coupling reactions to introduce phenylethynyl or p-methoxyphenyl groups, respectively. nih.gov

The synthesis of fused multifunctionalized isoindoline-1,3-diones has been achieved through a hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. rsc.orgscispace.com This method allows for the construction of complex, polycyclic structures containing the isoindoline-1,3-dione motif in good to excellent yields. rsc.org

The nature of the linker connecting a substituent to the nitrogen atom of the isoindoline-1,3-dione can significantly impact the molecule's properties. Modifications to this linker can alter factors such as solubility, conformational flexibility, and the ability to interact with biological targets.

For example, in the design of enzyme inhibitors, the length and composition of the alkyl or arylalkyl linker between the isoindoline-1,3-dione and another pharmacophore can be varied to optimize binding affinity. nih.govnih.gov The introduction of functional groups, such as carbonyls or heteroatoms, into the linker can also provide additional points for hydrogen bonding or other interactions. nih.gov The synthesis of these modified linkers often involves standard organic transformations, such as amidation reactions to connect the isoindoline-1,3-dione moiety to a side chain. nih.gov

Impact of Reaction Conditions on Product Selectivity and Yield

The outcome of reactions involving the synthesis and modification of isoindoline-1,3-diones is highly dependent on the reaction conditions. Factors such as temperature, solvent, and reaction time can all influence the yield and selectivity of the desired product.

Temperature:

In the condensation of N-arylbenzenecarboximidamides with phthalic anhydride, refluxing in benzene is necessary for the formation of the isoindoline-1,3-dione. mdpi.com Performing the reaction without heating leads to the formation of the monoacylation product, a phthalic acid amide. mdpi.comresearchgate.net

In some palladium-catalyzed reactions, the temperature needs to be carefully controlled. For example, a reaction in toluene at 95 °C may give a good yield, while lowering the temperature to 80 °C can reduce the yield. nih.gov

For certain reactions, increasing the temperature can improve the solubility of reactants and accelerate the reaction rate, leading to higher yields. acs.org

Solvent:

The choice of solvent can have a dramatic effect on the reaction outcome. In the Gabriel synthesis, polar aprotic solvents like DMF are often used to facilitate the SN2 reaction. patsnap.com

In palladium-catalyzed carbonylative cyclizations, nonpolar solvents like toluene have been found to be superior to polar solvents such as DMSO and DMF, which gave very poor yields. nih.gov

For some reactions, solvent-free conditions, sometimes under microwave irradiation, can offer a greener and more efficient alternative. researchgate.netasianpubs.org

Reaction Time:

The duration of the reaction is another critical parameter that needs to be optimized to maximize the yield. Insufficient reaction time can lead to incomplete conversion of the starting materials, while excessively long reaction times may result in the formation of byproducts. In a palladium-catalyzed carbonylative cyclization, reducing the reaction time from 24 hours to 18 hours resulted in a lower yield. nih.gov

The following table provides examples of how reaction conditions affect the synthesis of isoindoline-1,3-dione derivatives:

Advanced Computational and Theoretical Studies of 2 3 Chlorophenyl Isoindoline 1,3 Dione and Analogues

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule. From this, a wide range of chemical and physical properties can be derived. For N-substituted isoindoline-1,3-dione derivatives, these studies are instrumental in elucidating structure-property relationships.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying the large organic molecules of the isoindoline-1,3-dione family. nih.govresearchgate.net DFT is widely used to investigate molecular and electronic properties, reactivity, and the nature of chemical bonding. nih.gov

The accuracy of DFT calculations depends critically on the choice of two key components: the exchange-correlation (XC) functional and the basis set.

Exchange-Correlation Functional: The XC functional approximates the complex exchange and correlation energies of the electrons. The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is one of the most widely used functionals for organic molecules. nih.gov It combines exact Hartree-Fock exchange with DFT exchange and correlation, often providing reliable results for geometries, vibrational frequencies, and electronic properties, making it a standard benchmark for comparing different models. nih.gov

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets, such as 6-31+G(d,p) and 6-311G++V(d,p), are commonly employed. The notation describes the composition of the basis set:

6-311G: Indicates a triple-zeta valence basis set, providing more flexibility for describing the valence electrons compared to a double-zeta set (e.g., 6-31G).

+ / ++: The plus signs indicate the addition of diffuse functions, which are important for describing anions, weak interactions, and excited states. A single '+' adds them to heavy (non-hydrogen) atoms, while '++' adds them to hydrogen atoms as well.

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density and are crucial for accurately modeling chemical bonds.

The combination of the B3LYP functional with a split-valence basis set like 6-31G* or larger is a standard approach for optimizing the geometry and calculating quantum properties for a wide range of organic molecules. nih.gov The choice represents a compromise between the desired accuracy and the available computational resources.

A primary application of DFT is the determination of the equilibrium geometry of a molecule. This is achieved through a process called geometry optimization, where the computational algorithm systematically alters the positions of the atoms to find the arrangement with the lowest total energy on the potential energy surface.

The resulting structure corresponds to the most stable conformation of the molecule in the gas phase at 0 K. For N-aryl phthalimides, this includes determining key bond lengths, bond angles, and dihedral angles, such as the twist angle between the phthalimide (B116566) group and the chlorophenyl ring. Experimental techniques like X-ray crystallography can validate these theoretical structures, as has been done for analogues like N-(para-chlorophenyl) phthalimide. researchgate.net To confirm that the optimized structure is a true energy minimum rather than a saddle point (a transition state), a vibrational frequency analysis is typically performed. A true equilibrium structure will have no imaginary frequencies.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and has low kinetic stability. nih.govresearchgate.net For N-aryl isoindoline-1,3-diones, the HOMO is typically localized on the electron-rich aryl substituent, while the LUMO is often found on the electron-accepting phthalimide core. The substitution pattern on the phenyl ring, such as the position of the chloro group, significantly influences the HOMO and LUMO energy levels and thus the reactivity of the molecule.

Table 1: Illustrative FMO Data for an Analogous Dichlorinated Aromatic Amide
CompoundMethodEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Reference
N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl) propanamideDFT/B3LYPNot SpecifiedNot Specified4.476 researchgate.net

The HOMO-LUMO energy gap calculated via DFT is closely related to the optical properties of a molecule. It provides a theoretical first approximation of the lowest electronic excitation energy. nih.gov This excitation corresponds to promoting an electron from the HOMO to the LUMO, which can often be initiated by the absorption of light. Therefore, the energy gap is inversely related to the wavelength of the maximum absorption (λmax) in the UV-Visible spectrum.

Molecules with smaller HOMO-LUMO gaps require less energy for excitation and tend to absorb light at longer wavelengths. While standard DFT calculations provide a good qualitative trend, more advanced methods like Time-Dependent DFT (TD-DFT) are often required for a more quantitative prediction of electronic absorption spectra. nih.gov For 2-(3-Chlorophenyl)isoindoline-1,3-dione, the energy gap helps to predict its electronic and optical characteristics.

The energies of the frontier orbitals can be used to calculate several global chemical reactivity descriptors that quantify the stability and reactivity of a molecule. These parameters are derived from conceptual DFT.

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is approximated as the average of the HOMO and LUMO energies:

μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η): Represents the resistance to a change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as:

η ≈ (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined using the chemical potential and hardness:

ω = μ² / (2η)

These parameters provide a quantitative basis for comparing the reactivity of different isoindoline-1,3-dione analogues. For instance, a softer molecule (lower η) with a higher electrophilicity index (ω) would be expected to be more reactive toward nucleophiles. nih.gov

Table 2: Calculated Chemical Reactivity Descriptors (Illustrative Example Based on Analogue Data)
ParameterFormulaDescription
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to charge transfer. Hard molecules have a large energy gap.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape from the system.
Electronegativity (χ)Measures the power of an atom or group to attract electrons.
Global Electrophilicity (ω)μ² / (2η)Quantifies the electron-accepting capability of a species.
Chemical Softness (S)1 / (2η)The reciprocal of hardness; soft molecules are more reactive.

Density Functional Theory (DFT) Applications

Determination of Chemical Reactivity Indices

Chemical reactivity indices derived from Density Functional Theory (DFT) are crucial for predicting the behavior of a molecule in chemical reactions. These indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), quantify a molecule's stability and reactivity.

A smaller HOMO-LUMO energy gap generally indicates higher reactivity and a greater capacity for electron transfer. researchgate.net For instance, DFT studies on various isoindoline-1,3-dione derivatives have shown that substitutions on the core structure can significantly alter these parameters. researchgate.net Calculations reveal the distribution of electron density, highlighting nucleophilic regions, such as the carbonyl oxygens of the isoindoline-1,3-dione ring, which often act as hydrogen-bond acceptors. researchgate.net While specific DFT calculations for this compound are not detailed in the available literature, the principles remain applicable. The introduction of the electron-withdrawing chlorophenyl group is expected to influence the electronic properties and reactivity of the phthalimide scaffold.

Table 1: Global Chemical Reactivity Indices and Their Significance

IndexFormulaSignificance
HOMO Energy (EHOMO) -Represents the electron-donating ability of a molecule.
LUMO Energy (ELUMO) -Represents the electron-accepting ability of a molecule.
Energy Gap (ΔE) ELUMO - EHOMOA smaller gap suggests higher reactivity and lower stability. researchgate.net
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Electronegativity (χ) (I + A) / 2Measures the power of an atom to attract electrons.
Global Electrophilicity (ω) μ2 / (2η)Quantifies the electrophilic nature of a molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the properties of molecules in their electronic excited states. faccts.dempg.de It is widely used to predict absorption spectra, excitation energies, and the nature of electronic transitions. faccts.de The method calculates the response of the electron density to a time-dependent potential, such as that from an oscillating light wave, allowing for the determination of properties like oscillator strengths and transition dipole moments, which govern the intensity of spectral bands. nih.gov

For molecules like this compound, TD-DFT can elucidate how the electronic structure changes upon photoexcitation. This includes identifying which molecular orbitals are involved in the transition (e.g., HOMO to LUMO) and characterizing the nature of the excited state (e.g., π→π* or n→π* transitions). While specific TD-DFT studies on this compound were not found, analysis of related aromatic systems demonstrates that this method accurately predicts optical spectra and provides insights into the photophysical properties of materials. nih.gov

Theoretical Calculation of Dipole Moments (Ground and Excited States)

Upon electronic excitation, the charge distribution within a molecule can change significantly, leading to a different excited-state dipole moment. nih.gov The difference between ground and excited-state dipole moments is important for understanding the photophysical behavior of a molecule, including its interaction with solvent molecules (solvatochromism). Theoretical calculations on various organic compounds have shown that the dipole moment can be a useful descriptor for predicting biological activity and other properties. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their physical properties or biological activities, respectively. mdpi.comresearchgate.net These models are built by identifying molecular descriptors that mathematically describe variations in structure (e.g., topological, electronic, or steric properties) and relating them to observed properties or activities.

For isoindoline-1,3-dione derivatives, QSAR studies have been employed to develop predictive models for various biological activities, including analgesic and antimicrobial effects. mdpi.comresearchgate.net For example, in silico studies using programs like GUSAR and PASS have been used to predict the acute toxicity and analgesic activity of newly synthesized isoindoline-1,3-diones, with results showing good correlation with in vivo experiments. mdpi.com Such models are valuable in medicinal chemistry for screening virtual libraries of compounds and prioritizing candidates for synthesis and further testing. researchgate.netnih.gov

Elucidation of Noncovalent Interactions and Supramolecular Networks

Noncovalent interactions, such as hydrogen bonds and π–π stacking, are critical in determining the three-dimensional structure of molecules in the solid state (crystal packing) and their interactions in biological systems. mdpi.comrsc.org The analysis of these weak forces is essential for understanding supramolecular chemistry and for crystal engineering.

Analysis of Hydrogen Bonding Motifs (e.g., N–H···N, N–H···O, C–H···O)

While this compound lacks conventional hydrogen bond donors like N-H or O-H groups, it can participate in weaker C–H···O hydrogen bonds. The aromatic C-H groups of the phenyl and phthalimide rings can act as donors, while the two carbonyl oxygen atoms are potent acceptors.

Crystal structure analyses of related N-substituted phthalimides confirm the prevalence of these interactions. For example, in the structure of 2-ethylisoindoline-1,3-dione, weak C–H···O hydrogen bonds are key to stabilizing the crystal packing. researchgate.net Similarly, studies on 2-(3-hydroxypropyl)isoindoline-1,3-dione show competition between different acceptors, with intermolecular O-H···O bonds forming to either another hydroxyl group or an imide carbonyl oxygen. nih.gov In 2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione, both C—H···O and C—H···F interactions are observed. nih.gov These findings underscore the importance of weak hydrogen bonds in directing the assembly of supramolecular structures in this class of compounds.

Table 2: Common Hydrogen Bond Motifs in Isoindoline-1,3-dione Analogues

Interaction TypeDonorAcceptorTypical Distance (Å)Reference Example
C–H···O Aromatic C-HCarbonyl O2.2 - 2.82-Ethylisoindoline-1,3-dione researchgate.net
O–H···O Hydroxyl O-HCarbonyl/Hydroxyl O1.8 - 2.22-(3-Hydroxypropyl)isoindoline-1,3-dione nih.gov
C–H···F Aliphatic C-HFluorine F~2.52-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione nih.gov
Characterization of π–π Stacking Interactions

The planar aromatic rings of the phthalimide core and the 3-chlorophenyl substituent in this compound make it an ideal candidate for engaging in π–π stacking interactions. These interactions are crucial for stabilizing crystal structures and for the binding of ligands to biological targets like enzymes and DNA. nih.gov

Theoretical Vibrational and NMR Spectroscopy Calculations

Theoretical calculations of vibrational and nuclear magnetic resonance (NMR) spectra are crucial for confirming the molecular structure of newly synthesized compounds and understanding their electronic properties. semanticscholar.org Quantum mechanics-based methods, particularly Density Functional Theory (DFT), are widely employed for this purpose. semanticscholar.orgnih.gov

Studies on isoindoline-1,3-dione analogues have utilized DFT calculations with basis sets like B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) to optimize the molecular geometry and predict vibrational frequencies. nih.gov The calculated Fourier-transform infrared (FTIR) and FT-Raman wavenumbers are then compared with experimental data. nih.gov A strong correlation between the theoretical and experimental values serves to validate the optimized structure and the vibrational mode assignments. semanticscholar.org Similarly, theoretical calculations of ¹H and ¹³C NMR isotropic chemical shifts are performed and compared with experimental spectra to further confirm the structural integrity of the synthesized compounds. semanticscholar.org These computational approaches provide a reliable foundation for the structural characterization of this compound and related molecules. semanticscholar.orgnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on how this compound and its analogues might behave in a biological environment. These techniques are instrumental in predicting how a ligand interacts with its target protein and assessing the stability of the resulting complex. semanticscholar.orgmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov For isoindoline-1,3-dione derivatives, docking studies have been extensively used to investigate their potential as inhibitors for various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenases (COX). mdpi.comnih.gov These studies help in understanding the structural basis of their biological activity and guide the design of more potent analogues. nih.gov

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). mdpi.com A lower (more negative) binding energy suggests a more stable and favorable interaction between the ligand and the target protein. mdpi.com For various isoindoline-1,3-dione analogues, docking studies have predicted significant binding affinities against several biological targets, indicating their potential to form stable complexes. mdpi.comresearchgate.net For example, docking scores for different derivatives have been reported in the range of -8.2 to -10.2 kcal/mol against AChE and -6.363 to -7.565 kcal/mol against Epidermal Growth Factor Receptor (EGFR). mdpi.comresearchgate.net

Table 1: Predicted Binding Affinities of Isoindoline-1,3-dione Analogues against Various Targets

Compound TypeTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
1H-isoindole-1,3(2H)-dione derivative IAcetylcholinesterase (AChE)-10.2 mdpi.com
1H-isoindole-1,3(2H)-dione derivative VAcetylcholinesterase (AChE)-8.2 mdpi.com
1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogue (7c)Epidermal Growth Factor Receptor (EGFR)-7.558 researchgate.net
1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analoguesEpidermal Growth Factor Receptor (EGFR)-6.363 to -7.565 researchgate.net
2H-thiopyrano[2,3-b]quinoline derivativesCB1a Protein-5.3 to -6.1 nih.gov

Beyond predicting affinity, docking studies reveal the specific binding mode and key molecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net For isoindoline-1,3-dione derivatives, analyses have shown that the carbonyl oxygens of the isoindoline-1,3-dione ring often act as hydrogen bond acceptors. researchgate.net For instance, in one study, these oxygens formed a crucial hydrogen bond with the Tyr 158 residue in the active site. researchgate.net In another study targeting cyclooxygenase (COX), a hydrogen bond was observed between a carbonyl oxygen and Ser530, while the isoindoline-1,3-dione core was involved in π-π stacking with Trp387. nih.gov The substituted phenyl ring often engages in hydrophobic interactions with various amino acid residues like Phe, Leu, Ile, and Met. researchgate.net Understanding these specific interactions is vital for structure-activity relationship (SAR) studies and for optimizing ligand design. nih.gov

Table 2: Key Molecular Interactions of Isoindoline-1,3-dione Analogues in Enzyme Active Sites

Target ProteinInteracting ResiduesType of InteractionReference
Mycobacterium tuberculosis InhATyr 158Hydrogen Bond researchgate.net
Phe 149, Leu 218, Ile 215, Gln 214, Met 155, Pro 156, Met 199Hydrophobic Interaction researchgate.net
Cyclooxygenase-1 (COX-1)Ser530Hydrogen Bond nih.gov
Trp387π-π Stacking nih.gov
Val116, Met113, Leu539, Leu531π-σ / π-alkyl Interactions nih.gov
Epidermal Growth Factor Receptor (EGFR)Lys745Hydrogen Bond researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

In Silico Prediction of Drug-like Properties

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net In silico tools and computational models are frequently used to predict these properties, helping to identify candidates with favorable drug-like characteristics. nih.gov

For isoindoline-1,3-dione analogues, computational tools like QikProp and SwissADME are used to calculate physicochemical properties that influence a compound's ADME profile. researchgate.netnih.gov These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps predict the oral bioavailability of a drug candidate. The parameters typically assessed include molecular weight, lipophilicity (Log P), number of hydrogen bond donors, and number of hydrogen bond acceptors. nih.gov The incorporation of the hydrophobic phthalimide moiety is noted to enhance the ability of these compounds to cross biological membranes. mdpi.com These in silico predictions are crucial for prioritizing compounds for further experimental testing and optimizing their potential to become viable drugs. nih.gov

Lipinski's Rule of Five and Related Parameters

Lipinski's Rule of Five is a cornerstone in the early stages of drug discovery, providing a framework for evaluating the druglikeness of a chemical compound and its potential for oral bioavailability. The rule stipulates that a compound is more likely to be orally active if it adheres to at least four of the following five criteria: a molecular weight of less than 500 daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

For this compound, with the molecular formula C₁₄H₈ClNO₂, the molecular weight is approximately 257.67 g/mol , which is well within the limit set by Lipinski's rule. The number of hydrogen bond donors, which are typically N-H or O-H groups, is zero in this molecule. The hydrogen bond acceptors are the oxygen and nitrogen atoms; in this case, there are three (two carbonyl oxygens and one nitrogen). A calculated XLogP3 value for the similar compound 2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione is 2.4, suggesting that the lipophilicity of this compound is also likely to be within the acceptable range. nih.gov

Based on these parameters, this compound adheres to all of Lipinski's rules, suggesting it possesses favorable physicochemical properties for oral bioavailability.

ParameterValue for this compoundLipinski's Rule
Molecular Weight257.67 g/mol< 500
LogP (estimated)~2.4≤ 5
Hydrogen Bond Donors0≤ 5
Hydrogen Bond Acceptors3≤ 10

Application of QSAR Models for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds, optimizing lead compounds, and understanding the mechanism of action of drugs. For isoindoline-1,3-dione derivatives, QSAR studies have been employed to predict a range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects. mdpi.comnih.gov

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the general principles from studies on analogous compounds can be extrapolated. For instance, QSAR studies on a series of N-substituted isoindoline-1,3-dione derivatives have revealed that the nature and position of the substituent on the phenyl ring significantly influence their biological activity. nih.gov The chloro-substituent at the meta position in this compound would be a key descriptor in any QSAR model.

A typical QSAR study on isoindoline-1,3-dione analogues would involve the following steps:

Data Set Selection: A series of isoindoline-1,3-dione derivatives with known biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. For this compound, descriptors related to the chloro-substituent's electronegativity and size would be particularly relevant.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

For example, a hypothetical QSAR model for the anticonvulsant activity of N-substituted isoindoline-1,3-diones might take the form of the following equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(MR) + β₃(σ)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, MR is the molar refractivity (a measure of steric bulk), and σ is the Hammett constant representing the electronic effect of the substituent. The coefficients (β) would be determined from the regression analysis.

Pharmacological and Biological Applications of Isoindoline 1,3 Dione Derivatives Non Clinical Research

Enzyme Inhibition Studies

No specific studies detailing the inhibitory activity of 2-(3-Chlorophenyl)isoindoline-1,3-dione against acetylcholinesterase or butyrylcholinesterase were found. Research on other isoindoline-1,3-dione derivatives has shown potential for cholinesterase inhibition, but data for this specific compound is not available.

There is no available research data on the cyclooxygenase inhibitory effects or the COX-1/COX-2 selectivity profile of this compound.

Information regarding the in-vitro α-glucosidase inhibitory activity of this compound is not available in the scientific literature.

No studies were identified that investigated the potential of this compound as an inhibitor of DNA Methyltransferase 1 (DNMT1).

The modulatory effects of this compound on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have not been reported in the available literature.

There are no specific research findings on the lipoxygenase inhibitory activity of this compound.

Fibroblast Growth Factor Receptors (FGFRs) as Potential Targets

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive target for therapeutic intervention. While numerous isoindoline-1,3-dione derivatives have been investigated as potential kinase inhibitors, to date, there is no specific published research detailing the inhibitory activity of this compound against FGFRs.

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that modulates the topological state of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation. rsc.org Its inhibition can lead to cell death, making it a key target for anticancer drugs. Although various heterocyclic compounds have been identified as Topoisomerase II inhibitors, there is currently no available scientific literature that specifically reports on the evaluation of this compound as a Topoisomerase II inhibitor.

InhA Inhibitory Activity (Mycobacterium tuberculosis)

InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov Inhibition of InhA is a validated strategy for the development of antitubercular agents. While various isoindoline-1,3-dione derivatives have been synthesized and investigated for their antimycobacterial properties, specific studies detailing the InhA inhibitory activity of this compound are not yet present in the available scientific literature. However, broader studies on related isoindoline-1,3-diones have shown that this class of compounds can exhibit antimycobacterial effects. semanticscholar.orgacs.org

Antimicrobial Activity Research

The isoindoline-1,3-dione nucleus has been explored as a scaffold for the development of new antimicrobial agents. derpharmachemica.comgsconlinepress.com Various derivatives have been synthesized and tested against a range of microbial pathogens.

Antibacterial Effects

Several studies have reported the synthesis and evaluation of isoindoline-1,3-dione derivatives for their antibacterial activity. semanticscholar.orgnih.gov These compounds have been tested against both Gram-positive and Gram-negative bacteria. While broad screening of various derivatives has been conducted, specific and detailed antibacterial activity data for this compound against a comprehensive panel of bacterial strains is not extensively documented in publicly available research. General findings suggest that the antimicrobial activity of these derivatives can be influenced by the nature of the substituent on the phenyl ring. jptcp.com

Antifungal Properties

Antimycobacterial Activity

Derivatives of isoindoline-1,3-dione have emerged as a promising class of compounds in the search for new antitubercular agents. rsc.orgnih.gov Research has demonstrated that modifications to the phthalimide (B116566) structure can lead to compounds with significant activity against Mycobacterium tuberculosis. semanticscholar.orgacs.org While the antimycobacterial potential of the broader class of isoindoline-1,3-diones is recognized, specific and detailed research findings on the antimycobacterial activity of this compound, including MIC values against various strains of Mycobacterium tuberculosis, are not extensively reported.

Antiproliferative and Anticancer Research

The isoindoline-1,3-dione scaffold is a recognized pharmacophore in the design of potential anticancer agents, with numerous derivatives showing cytotoxic effects against various cancer cells. Research into this class of compounds is driven by the need for new bioactive molecules that can combat cancer with potentially fewer effects on normal cells. The biological activity of these derivatives, including their anticancer potential, often stems from their ability to modulate cytokine action in inflammatory diseases and cancer.

In Vitro Antiproliferative Activity against Cancer Cell Lines (e.g., HeLa, 4T1, HepG2)

While the broader class of isoindoline-1,3-dione derivatives has been extensively studied for anticancer properties, specific data for this compound is not prominently detailed in the currently available research literature. Studies on related analogues, however, provide insight into the potential of this chemical family. For instance, various N-substituted isoindoline-1,3-dione derivatives have been synthesized and evaluated against cancer cell lines such as HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer), demonstrating dose-dependent anticancer activity.

One study highlighted an isoindole derivative containing both a tert-butyldiphenylsilyl ether and an azido (B1232118) group, which showed higher anticancer activity against A549 cancer cells than the standard chemotherapeutic agent 5-fluorouracil. Another investigation into N-substituted imides found that the compound 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was highly effective against Raji and K562 blood cancer cell lines, inducing cell death through apoptosis and necrosis.

These findings underscore the significance of the substituent on the nitrogen atom in determining the cytotoxic activity of isoindoline-1,3-dione compounds. Although specific IC50 values for this compound against HeLa, 4T1, or HepG2 cell lines are not available in the reviewed literature, the consistent anticancer activity across the derivative family suggests that it may also possess antiproliferative properties worthy of future investigation.

Table 1: Examples of Antiproliferative Activity in Isoindoline-1,3-dione Derivatives

Compound Cell Line Activity (CC50/IC50) Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione Raji 0.26 µg/mL
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione K562 3.81 µg/mL

Investigation of Anti-Angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The phthalimide ring system, the core of isoindoline-1,3-dione, is a key pharmacophoric element in the design of potential anti-angiogenic drug candidates. While direct experimental data on the anti-angiogenic properties of this compound is limited, the well-established anti-angiogenic profile of related compounds, most notably thalidomide (B1683933) and its analogues, provides a strong rationale for its potential in this area. The favorable pharmacokinetic properties of isoindoline-1,3-dione derivatives, being hydrophobic and neutral, allow them to cross biological membranes, which is advantageous for systemic drug delivery.

Central Nervous System Related Activity Studies

Derivatives of isoindoline-1,3-dione are actively being investigated for their potential to treat various central nervous system (CNS) disorders, including neurodegenerative diseases.

Dopamine (B1211576) D2 and D3 Receptor Ligand Research

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for the treatment of neurological and psychiatric conditions. The isoindoline-1,3-dione scaffold has been explored for its potential to interact with these receptors. While in silico analyses suggest that certain isoindoline (B1297411) derivatives have favorable properties as ligands for the dopamine D2 receptor, specific binding affinity data (such as Ki values) for this compound at D2 or D3 receptors are not specified in the available literature. Research in this area is ongoing, aiming to develop selective ligands that can modulate dopaminergic signaling for therapeutic benefit.

Anti-Alzheimer's Disease Potentials (e.g., Cholinesterase Inhibitors)

A prominent strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. Several studies have identified isoindoline-1,3-dione derivatives as potent inhibitors of acetylcholinesterase (AChE).

In the design of these inhibitors, the isoindoline-1,3-dione fragment is often intended to interact with the peripheral anionic site of the enzyme. Research on a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives revealed that compounds with electron-withdrawing groups on the phenyl ring, such as chlorine, exhibit significant AChE inhibitory activity. Notably, the derivative with a chlorine atom at the ortho position (2-chloro) showed the highest potency in its series with an IC50 value of 0.91 µM. Although this is a different isomer, it suggests that the chlorophenyl moiety can contribute effectively to the inhibitory action. Another study on a different series of isoindoline-1,3-dione derivatives also reported potent inhibitory activity, with IC50 values ranging from 2.1 to 7.4 µM.

These findings indicate that the this compound structure has the potential to be an effective cholinesterase inhibitor, though specific IC50 values for this compound against AChE or butyrylcholinesterase (BuChE) are not yet reported.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Related Isoindoline-1,3-dione Derivatives

Compound AChE IC50 (µM) Reference
2-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione 0.91 ± 0.045
Phenylpiperazine derivative I 1.12

Anti-Inflammatory Properties in Research Models

The isoindoline-1,3-dione structure is well-known for its association with anti-inflammatory activity. This has led to the synthesis and evaluation of numerous derivatives as potential anti-inflammatory agents. These compounds are thought to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Studies on aminoacetylenic isoindoline-1,3-dione derivatives have demonstrated significant anti-inflammatory effects in carrageenan-induced inflammation models, with some compounds showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Diclofenac. These derivatives were also found to inhibit both COX-1 and COX-2 enzymes. While specific data on the anti-inflammatory activity or COX inhibition profile of this compound is not available, the consistent anti-inflammatory properties observed across the isoindoline-1,3-dione class suggest it is a promising candidate for further investigation in this area.

Analgesic Properties in Pre-Clinical Investigations

Derivatives of isoindoline-1,3-dione have emerged as a significant scaffold in medicinal chemistry, with numerous pre-clinical studies demonstrating their potential as analgesic agents. These investigations have utilized various animal models to evaluate the compounds' efficacy in mitigating different types of pain, including inflammatory, neurogenic, and tonic pain.

One line of research focused on aminoacetylenic isoindoline-1,3-dione derivatives, identified as ZM4 and ZM5. nih.gov These compounds were assessed for their ability to reduce pain through several standard models. In the acetic acid-induced writhing test, which models visceral inflammatory pain, both ZM4 and ZM5 demonstrated a significant, dose-dependent reduction in writhing behavior in mice. nih.govcore.ac.uk At a dose of 50 mg/kg, their potency was comparable to that of aspirin (B1665792) (200 mg/kg). nih.gov The hot plate test, used to evaluate central analgesic effects, also showed that these compounds could significantly increase the pain latency period. nih.govcore.ac.uk

Furthermore, the formalin test, which creates a biphasic pain response (an early neurogenic phase and a later inflammatory phase), was employed to further characterize their activity. The derivative ZM4 (at 20 mg/kg) was effective in reducing paw licking time in both phases, an effect similar to ibuprofen. nih.govsemanticscholar.org Compound ZM5 showed significant activity primarily in the early, neurogenic phase. nih.govsemanticscholar.org The mechanism of action for these compounds is suggested to be related to the inhibition of the cyclooxygenase (COX) enzyme, a key player in the prostaglandin (B15479496) cascade that mediates pain and inflammation. nih.govcore.ac.uk

Another study investigated a series of four 1H-isoindole-1,3(2H)-dione derivatives (F1-F4) across a comprehensive range of pain models. mdpi.comnih.gov In the formalin test, compounds F1 and F2 were active at lower doses (5 and 10 mg/kg) in the initial neurogenic phase, while all four compounds showed a dose-dependent reduction of pain in the second, inflammatory phase. mdpi.comresearchgate.net These compounds also showed significant anti-allodynic activity in models of neuropathic pain induced by oxaliplatin (B1677828) and streptozotocin. mdpi.com For instance, in the oxaliplatin-induced neuropathy model, the derivatives F2 and F3 demonstrated high analgesic activity of 81% and 82.9%, respectively, at a 10 mg/kg dose. mdpi.com

Research into other derivatives has also yielded promising results. A study on 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione (compound 3a) found it to possess high analgesic activity, reportedly 1.6 times greater than the reference drug metamizole (B1201355) sodium in an acetic acid "cramps" model in mice. mdpi.comresearchgate.net

Compound ClassSpecific Derivative(s)Pain ModelKey FindingsReference
Aminoacetylenic Isoindoline-1,3-dionesZM4, ZM5Acetic Acid-Induced WrithingDose-dependent reduction in writhing; 50 mg/kg dose equipotent to 200 mg/kg aspirin. nih.gov
Aminoacetylenic Isoindoline-1,3-dionesZM4, ZM5Hot Plate TestSignificant increase in pain latency. nih.gov
Aminoacetylenic Isoindoline-1,3-dionesZM4Formalin TestSignificant antinociceptive effect in both early (neurogenic) and late (inflammatory) phases. nih.govsemanticscholar.org
1H-Isoindole-1,3(2H)-dionesF1, F2, F3, F4Formalin TestDose-dependent pain reduction in the inflammatory phase; F1 & F2 also active in the neurogenic phase at lower doses. mdpi.comresearchgate.net
1H-Isoindole-1,3(2H)-dionesF1, F2, F3, F4Oxaliplatin-Induced NeuropathySignificant anti-allodynic activity; F2 and F3 showed 81% and 82.9% analgesic activity, respectively. mdpi.com
N-substituted Phthalimide2-(phenyl(phenylimino)methyl)isoindoline-1,3-dioneAcetic Acid "Cramps" ModelExhibited analgesic activity 1.6 times higher than metamizole sodium. mdpi.comresearchgate.net

Herbicidal Activity and Mechanism of Action (e.g., Protox Inhibitors)

Beyond pharmacology, isoindoline-1,3-dione derivatives have been extensively developed for agricultural applications, specifically as herbicides. researchgate.net Many compounds within this class function by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (Protox, EC 1.3.3.4). nih.govresearchgate.net Protox is a critical enzyme in the biosynthetic pathway of both chlorophyll (B73375) in plants and heme in animals. researchgate.net Its inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, this protoporphyrin IX generates reactive oxygen species, causing rapid lipid peroxidation and membrane damage, ultimately leading to cell death. nih.gov The resulting visual injury to susceptible plants includes symptoms such as leaf cupping, crinkling, bronzing, and necrosis. nih.gov

A prominent example of a commercial herbicide from this class is flumioxazin (B1672886), which is a 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] nih.govcore.ac.ukoxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-dione. nih.gov Research has focused on creating analogues of flumioxazin to optimize efficacy, crop selectivity, and spectrum of activity. nih.gov

One study involved the synthesis of three series of isoindoline-1,3-dione substituted benzoxazinone (B8607429) derivatives. nih.gov Bioassays revealed that several of these new compounds exhibited potent herbicidal effects. The general order of effectiveness was found to be C > A > B, corresponding to different substitution patterns on the benzoxazinone ring. nih.gov Specifically, compounds designated C10, C12, and C13 were identified as potent candidates for development as pre-emergent herbicides for use in crops like peanut, soybean, maize, and cotton, demonstrating better crop safety than flumioxazin in advanced screening. nih.gov

Another research effort aimed at optimizing flumioxazin led to the development of a series of novel 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] nih.govcore.ac.ukoxazin-6-yl)isoindoline-1,3-diones. nih.gov One of the most effective compounds from this series, 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b] nih.govcore.ac.ukoxazin-6-yl)isoindoline-1,3-dione (designated 8e), showed IC50 values against velvetleaf and crabgrass that were comparable to a highly active iodo analogue of flumioxazin. nih.gov Compound 8e also demonstrated safety for use in cotton and maize at rates up to 150 g of active ingredient per hectare. nih.gov

Compound ClassMechanism of ActionKey FindingsExamplesReference
Isoindoline-1,3-dione DerivativesProtoporphyrinogen Oxidase (Protox) InhibitionCauses accumulation of protoporphyrin IX, leading to light-activated membrane damage and cell death.Flumioxazin nih.govresearchgate.net
Substituted BenzoxazinonesProtox InhibitionCompounds C10, C12, and C13 showed high herbicidal activity and good crop selectivity for peanut, soybean, maize, and cotton.C10, C12, C13 nih.gov
Flumioxazin AnaloguesProtox InhibitionCompound 8e showed IC50 values comparable to other potent Protox inhibitors and was safe for cotton and maize.Compound 8e nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(3-Chlorophenyl)isoindoline-1,3-dione?

  • Methodological Answer : The compound is synthesized via organophotoredox-catalyzed [3 + 2] cycloadditions using 3-chloro-N-cyclopropylaniline and 2-vinylisoindoline-1,3-dione, yielding 175–177°C melting point crystals . Alternative routes include epoxide ring-opening reactions with substituted amines (e.g., 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione) under pyridine catalysis in n-propanol, achieving 26–37% yields . Condensation with aldehydes (e.g., indolecarbaldehyde) in ethanol under basic conditions is also effective .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M + H]+ observed at 325.1342 vs. calculated 325.1347) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl stretches (1771, 1702 cm⁻¹) and aromatic C-Cl vibrations (721 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves substituent effects (e.g., cyclopentyl protons at δ 7.09–7.95 ppm in DMSO-d₆) .

Q. What are the key physical properties critical for experimental handling?

  • Methodological Answer :

  • Melting Point : 175–177°C (indicative of purity and stability) .
  • LogP : 1.73 (predicts lipid solubility) .
  • Thermal Stability : Decomposes above 191°C (flash point) .

Advanced Research Questions

Q. How can computational models predict the interaction of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and electronic properties. Hirshfeld surface analysis (as applied to analogous iodophenyl derivatives) maps intermolecular interactions, guiding docking studies with enzymes like acetylcholinesterase . Computational models also predict regioselectivity in catalytic reactions (e.g., cycloadditions) .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?

  • Methodological Answer : Synchrotron radiation X-ray powder diffraction (SR-XRPD) and single-crystal XRD provide high-resolution structural validation. For example, discrepancies in bond angles or torsion angles (e.g., ±0.006 Å mean deviation in C–C bonds) are resolved by refining crystallographic parameters . Multi-nuclear NMR (¹H, ¹³C, ²D COSY) further clarifies ambiguous signals .

Q. How does structural modification at specific positions influence anti-cholinesterase activity?

  • Methodological Answer :

  • Substituent Effects : Meta-chlorophenyl groups enhance hydrophobic interactions with acetylcholinesterase pockets (IC₅₀ values improved by 36% compared to para-substituted analogs) .
  • Functionalization : Hydroxyalkylamino side chains (e.g., 2-hydroxy-3-((2-methoxybenzyl)amino)propyl) increase hydrogen bonding, as shown in derivatives with 26–37% yield and sub-micromolar activity .
  • Hybrid Scaffolds : Thiadiazole or acryloylphenyl moieties (e.g., compound 5 in ) improve π-π stacking, correlating with 55% inhibition at 10 μM.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.